molecular formula C5H4Br2N2 B8695076 2-Bromo-4-(bromomethyl)pyrimidine

2-Bromo-4-(bromomethyl)pyrimidine

Cat. No. B8695076
M. Wt: 251.91 g/mol
InChI Key: YNSHBNUIRMCLES-UHFFFAOYSA-N
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Patent
US08691821B2

Procedure details

To a stirred solution of 2-bromo-4-methylpyrimidine (1.5 g, 8.67 mmol) in CCl4 (15 mL) was added NBS (3.39 g, 19.07 mmol) and benzoyl peroxide (0.476 g, 1.907 mmol) then it was heated to 80° C. After 48 hours, the reaction mixture was cooled to ambient temperature and filtered. The black solid was discarded and liquid was concentrated to brown solid which was purified by column chromatography (10% EtOAc/Hex) to obtained a yellow solid of 2-bromo-4-(bromomethyl)pyrimidine (437.6 mg, 1.737 mmol, 20.04% yield). 1H NMR (500 MHz, DMSO-d6) δ 8.74 (d, J=4.9 Hz, 1H), 7.75 (d, J=4.9 Hz, 1H), 4.66 (s, 2H)), Mass spec.: 252.9 (MH)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
0.476 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.C1C(=O)N([Br:16])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][Br:16])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=NC=CC(=N1)C
Name
Quantity
3.39 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.476 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
liquid was concentrated to brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (10% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=NC=CC(=N1)CBr
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.737 mmol
AMOUNT: MASS 437.6 mg
YIELD: PERCENTYIELD 20.04%
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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